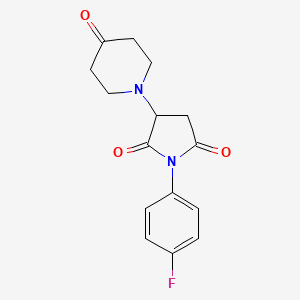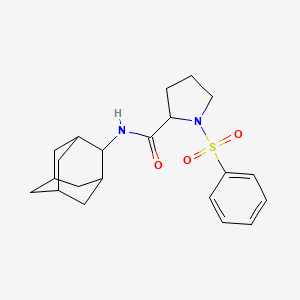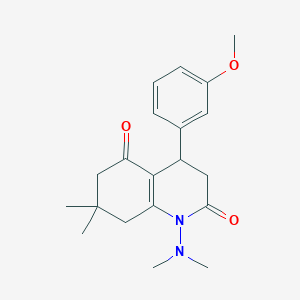![molecular formula C17H16Cl2N2O5S B11071399 Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11071399.png)
Methyl 4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzoyl and dimethylaminosulfonyl groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoic acid with dimethylamine and sulfonyl chloride to form the intermediate 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoic acid. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors, where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the sulfonyl groups to thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzoyl and dimethylaminosulfonyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various cellular responses, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOATE
- METHYL 4-AMINO-2,4-DICHLOROBENZOATE
- METHYL 4-[(DIMETHYLAMINO)SULFONYL]BENZOATE
Uniqueness
METHYL 4-({2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N2O5S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
methyl 4-[[2,4-dichloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-21(2)27(24,25)15-8-12(13(18)9-14(15)19)16(22)20-11-6-4-10(5-7-11)17(23)26-3/h4-9H,1-3H3,(H,20,22) |
InChI Key |
XWBBJPYOPVMLCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Butyl-1-(2-chlorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11071324.png)


![Ethyl 2-({[4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11071328.png)

![(2Z)-2-[9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]hydrazinecarboxamide](/img/structure/B11071333.png)
![N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide](/img/structure/B11071336.png)
![N-(4-tert-butylbenzyl)-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11071352.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromothiophen-2-yl)ethanone](/img/structure/B11071358.png)
![3-(2-chlorobenzyl)-1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11071362.png)

![6-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11071396.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11071410.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate](/img/structure/B11071417.png)
